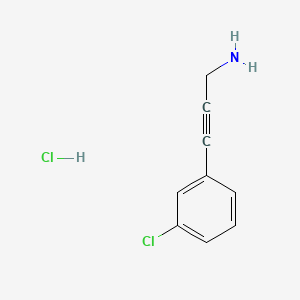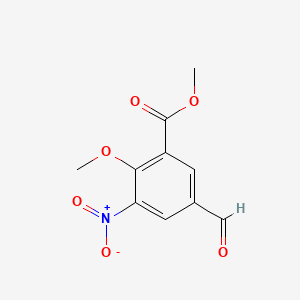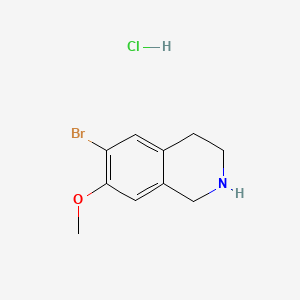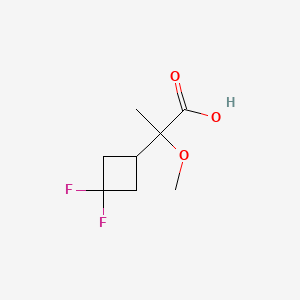![molecular formula C10H15BrO B6609553 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one CAS No. 2028224-13-5](/img/structure/B6609553.png)
2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one, also known as 2-bromo-1-spirooctane, is an organic compound with a molecular formula of C8H15BrO. It is a colorless, flammable liquid with a sweet, pungent odor. This compound is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a flame retardant and as a solvent for various organic compounds.
Scientific Research Applications
2-Bromo-1-spirooctane has been studied extensively in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of organic compounds, such as polymers and surfactants. In addition, it has been used as a flame retardant and as a solvent for various organic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-oneirooctane is not well understood. However, it is believed that the compound is a proton donor and can form hydrogen bonds with other molecules. This allows it to interact with other molecules, such as proteins and enzymes, and to modify their activity.
Biochemical and Physiological Effects
2-Bromo-1-spirooctane has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of a variety of drugs. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Bromo-1-spirooctane is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. However, it is also highly flammable and can be toxic if not handled properly.
Future Directions
There are many potential future directions for the use of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-oneirooctane. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and antivirals. It could also be used in the synthesis of organic compounds, such as polymers and surfactants. In addition, it could be used in the development of new flame retardants and solvents. Finally, it could be used in the development of new biochemical and physiological agents, such as anti-inflammatory and anti-cancer agents.
Synthesis Methods
2-Bromo-1-spirooctane can be synthesized by a variety of methods. One method is the reaction of 1,6-dibromohexane with sodium amide in liquid ammonia. The reaction yields a mixture of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-oneirooctane and 1-bromo-2-spirooctane. Another method involves the reaction of 2-bromobutane with sodium amide in liquid ammonia. This reaction yields a mixture of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-oneirooctane and 1-bromo-2-spirooctane.
properties
IUPAC Name |
2-bromo-1-spiro[2.5]octan-6-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNSODAALHTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)CBr)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)



![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)



